molecular formula C12H15BrClNO2 B1597982 (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049734-21-5

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597982
M. Wt: 320.61 g/mol
InChI Key: PLADUNWTKKPQQP-XQKZEKTMSA-N
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Description

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as BBP or Boc-4-Bn-Pyr, is a chemical compound used in scientific research. It is a pyrrolidine derivative that has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

One research avenue explores the synthesis of optically pure compounds relevant to pharmaceuticals and chemical industries. For instance, Ruano, Alemán, and Cid (2006) demonstrated a method for preparing optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine by reacting oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of the sulfinyl groups. This method is noted for its complete control of stereoselectivity, crucial for the synthesis of enantiopure compounds (Ruano, Alemán, & Cid, 2006).

Extraction and Separation Techniques

In another domain, the extraction and purification of carboxylic acids from dilute solutions, as seen in pharmaceutical and biochemical industries, are significant. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, emphasizing the process's efficiency in terms of extractant composition and initial acid concentration. This research contributes to the optimization of separation processes in industrial applications (Kumar & Babu, 2009).

Biochemical Applications

Research on synthesizing derivatives for potential biomedical applications also highlights the versatility of pyrrolidine-based compounds. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, offering a pathway to novel compounds with significant bacteriostatic and antituberculosis activity. This approach opens new avenues for developing therapeutic agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).

Material Science

In material science, the development of novel polymeric materials for heat resistance showcases the role of similar compounds in advancing technology. Hajibeygi, Faghihi, and Shabanian (2011) synthesized a new type of dicarboxylic acid, leading to the creation of poly(amide-imide)s with admirable thermal stability and inherent viscosities. These materials hold promise for applications requiring high thermal stability and mechanical properties (Hajibeygi, Faghihi, & Shabanian, 2011).

properties

IUPAC Name

(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLADUNWTKKPQQP-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376015
Record name (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049734-21-5
Record name (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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